4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one
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Overview
Description
4-((4-Benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
Target of Action
The primary target of the compound “4-((4-benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one” is the oxidoreductase protein . Oxidoreductases are a broad group of enzymes that catalyze the transfer of electrons from one molecule (the reductant) to another (the oxidant). This process is crucial in many biological reactions, including cellular respiration and photosynthesis.
Mode of Action
The compound interacts with its target, the oxidoreductase protein, by docking into its active site . The interaction between the compound and the protein likely alters the protein’s structure and function, leading to changes in the biochemical reactions it catalyzes.
Biochemical Pathways
The compound’s interaction with the oxidoreductase protein could potentially affect various biochemical pathways that rely on the function of this enzyme. Given the broad role of oxidoreductases, these could include pathways involved in energy production, detoxification processes, and biosynthesis of various biomolecules. The specific pathways affected would depend on the exact nature of the compound’s interaction with the oxidoreductase protein .
Result of Action
The compound has been reported to exhibit significant antimicrobial activity . This suggests that its interaction with the oxidoreductase protein may disrupt the normal functioning of microbial cells, leading to their death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions include maintaining the reaction mixture at room temperature and stirring for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-((4-Benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride
Uniqueness
4-((4-Benzylpiperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one is unique due to its specific structural features, such as the benzylpiperazine moiety and the chromen-2-one core. These features contribute to its distinct biological activities and make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-8-21-20(13-17)19(14-22(25)26-21)16-24-11-9-23(10-12-24)15-18-5-3-2-4-6-18/h2-8,13-14H,9-12,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHCTQALOPEUFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322561 |
Source
|
Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645802 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850193-94-1 |
Source
|
Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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